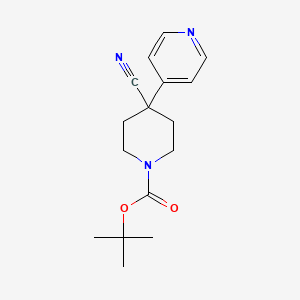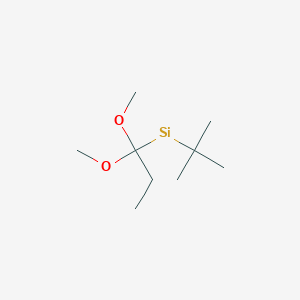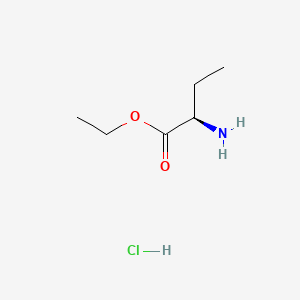![molecular formula C17H24N2O4S B598673 2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide CAS No. 1199773-18-6](/img/structure/B598673.png)
2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide” is a chemical compound with the CAS Number: 1199773-18-6 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.45 . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Antimicrobial Effects of Monoterpenes Monoterpenes, including p-Cymene, exhibit a broad range of biological activities such as antimicrobial effects. These compounds are major constituents of plant extracts and essential oils used in traditional medicines. Despite the limited data on their in vivo efficacy and safety, further studies are encouraged to explore the beneficial effects of monoterpenes in healthcare and biomedical applications, including the potential functionalization of biomaterials and nanomaterials (Marchese et al., 2017).
Benzoxazinoids as Antimicrobial Scaffolds Benzoxazinoids, found in the Poaceae family, including crops like maize and wheat, exhibit antimicrobial properties. Although natural benzoxazinoids have limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone is a promising scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against fungi and bacteria (de Bruijn et al., 2018).
Environmental and Health Implications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been detected in various environmental matrices and human samples. Studies suggest some SPAs may cause hepatic toxicity, endocrine disruption, or carcinogenic effects. Future research should focus on the environmental behaviors of SPAs, their toxicity, especially in co-exposure scenarios, and the development of SPAs with lower toxicity (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylideneamino)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-12-10-13(2)16(14(3)11-12)24(20,21)19-18-15-4-6-17(7-5-15)22-8-9-23-17/h10-11,19H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCRRQVCMGNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC3(CC2)OCCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681857 |
Source


|
| Record name | N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide | |
CAS RN |
1199773-18-6 |
Source


|
| Record name | 2,4,6-Trimethylbenzenesulfonic acid 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














